

Foreword: The Strategic Importance of Substituted Phenylboronic Acids

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Compound of Interest

Compound Name: *2-Methoxy-6-vinylphenylboronic Acid*
Cat. No.: *B13721728*

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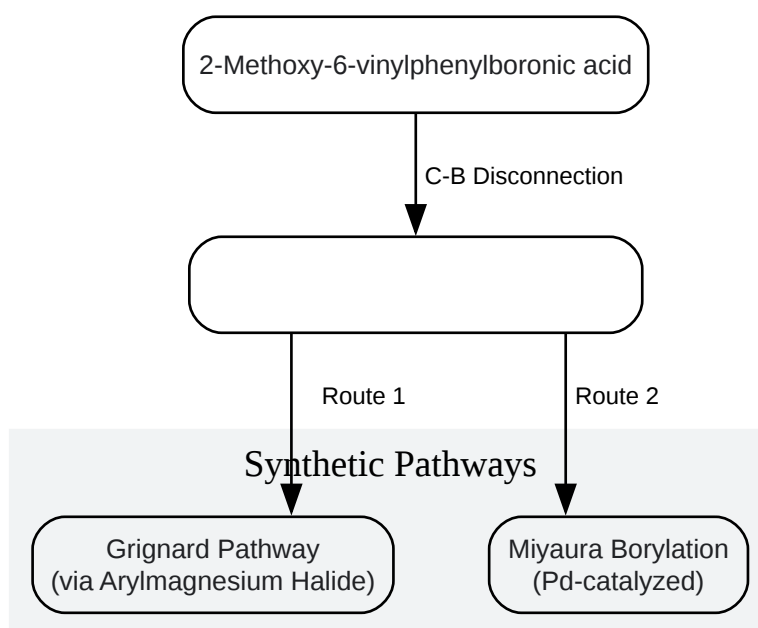
In the landscape of modern drug discovery and materials science, organoboron compounds, particularly arylboronic acids, have emerged as indispensable building blocks.^[1] Their unique chemical properties—stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling—have cemented their role in the synthesis of complex organic molecules.^{[2][3]} **2-Methoxy-6-vinylphenylboronic acid**, with its strategically placed methoxy and vinyl functional groups, represents a highly valuable synthon. The methoxy group can direct further substitutions and influence the electronic properties of the molecule, while the vinyl group serves as a reactive handle for polymerization or further functionalization. This guide provides a detailed exploration of the primary synthetic routes to this target molecule, grounded in established chemical principles and designed for practical application by researchers in the field.

Retrosynthetic Analysis and Strategic Planning

The design of a successful synthesis begins with a logical retrosynthetic analysis. For **2-methoxy-6-vinylphenylboronic acid**, the most direct approach involves the formation of a carbon-boron bond at the C2 position of a pre-functionalized benzene ring. Our strategy hinges

on the selection of a suitable starting material, 2-bromo-1-methoxy-3-vinylbenzene, which provides the required substitution pattern.

Two primary, field-proven methodologies are considered for the crucial C-B bond formation: the Grignard reagent pathway and the Miyaura borylation. Both routes offer distinct advantages and are selected based on factors like functional group tolerance, scalability, and reagent availability.



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Caption: Retrosynthetic approach to the target molecule.

Synthesis Route 1: The Grignard Reagent Pathway

This classic approach relies on the formation of a highly nucleophilic organomagnesium halide (Grignard reagent), which then attacks an electrophilic boron source, typically a trialkyl borate.

[4] The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid.[5]

[6]

Causality and Mechanistic Insight

The Grignard reaction is a powerful tool for C-C bond formation, but its application here for C-B bond formation is equally robust.[4] The reaction is initiated by the oxidative insertion of

magnesium metal into the carbon-bromine bond of the aryl halide.[7] This process inverts the polarity at the carbon atom, transforming it from an electrophilic site to a potent nucleophile.

This newly formed carbanion readily attacks the electron-deficient boron atom of a trialkyl borate, such as triisopropyl borate. The choice of triisopropyl borate over trimethyl borate is often strategic; its bulkier isopropoxy groups can help to prevent the undesired formation of triarylborane byproducts through multiple additions. The reaction is conducted at very low temperatures (typically $-78\text{ }^{\circ}\text{C}$) to control the high reactivity of the Grignard reagent and prevent side reactions. An acidic workup then hydrolyzes the boronate ester to the final boronic acid.



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Caption: Workflow for the Grignard reagent synthesis route.

Experimental Protocol: Grignard Pathway

Materials and Equipment:

- Three-neck round-bottom flask, flame-dried
- Condenser and dropping funnel
- Inert atmosphere (Nitrogen or Argon)
- Anhydrous solvents (Tetrahydrofuran - THF)
- Magnesium turnings
- Iodine crystal (as initiator)
- 2-Bromo-1-methoxy-3-vinylbenzene
- Triisopropyl borate
- Hydrochloric acid (HCl), aqueous solution

- Diethyl ether and Hexanes for extraction and purification

Step-by-Step Methodology:

- Grignard Reagent Formation:
 - To a flame-dried, three-neck flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).
 - Add a small crystal of iodine.
 - In a dropping funnel, prepare a solution of 2-bromo-1-methoxy-3-vinylbenzene (1.0 eq) in anhydrous THF.
 - Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction (indicated by color change and bubbling).[7]
 - Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
 - In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
 - Cool this solution to -78 °C using a dry ice/acetone bath.
 - Slowly add the freshly prepared Grignard reagent solution to the cold triisopropyl borate solution via cannula transfer, maintaining the temperature below -70 °C.
 - Stir the reaction mixture at -78 °C for 2-3 hours.
- Hydrolysis and Workup:

- While still cold, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with diethyl ether (3x).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure. The crude product is often triturated with hexanes to induce crystallization and remove nonpolar impurities.

Advantages and Trustworthiness Considerations

The primary advantage of the Grignard route is its cost-effectiveness, utilizing inexpensive reagents like magnesium. However, its trustworthiness is contingent on rigorous experimental control. Grignard reagents are extremely sensitive to moisture and protic sources, which will quench the reagent and reduce yield.^[7] Furthermore, they are incompatible with many functional groups (e.g., aldehydes, ketones, esters), limiting the complexity of the starting material unless protecting groups are employed.

| Parameter | Specification | Rationale |
|-------------------|---|--|
| Starting Material | 2-Bromo-1-methoxy-3-vinylbenzene | Provides the correct scaffold for borylation. |
| Reagents | Mg turnings, I ₂ (cat.), Triisopropyl borate | Standard for Grignard formation and borylation. |
| Solvent | Anhydrous THF | Essential for stabilizing the Grignard reagent. ^[7] |
| Temperature | Formation: Reflux; Borylation: -78 °C | Controls reactivity and minimizes side reactions. |
| Yield (Expected) | 45-65% | Typical for multi-step Grignard borylation sequences. |

Synthesis Route 2: The Miyaura Borylation Pathway

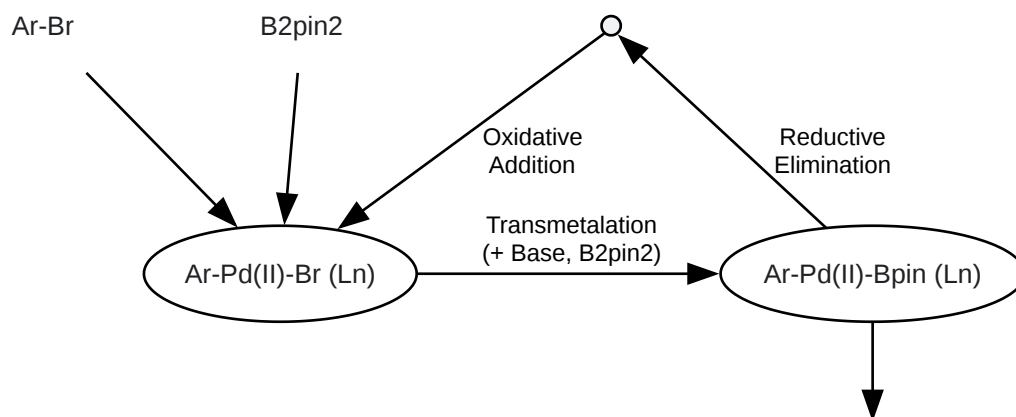
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for its mild conditions and exceptional functional group tolerance.[1][8] This route couples the aryl bromide directly with a diboron reagent, most commonly bis(pinacolato)diboron (B_2pin_2), to form a stable boronate ester intermediate.[9]

Causality and Mechanistic Insight

This reaction operates via a catalytic cycle involving a palladium complex.[1][10]

- **Oxidative Addition:** The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the starting material, forming a Pd(II) complex.
- **Transmetalation:** A base, typically a mild one like potassium acetate (KOAc), activates the diboron reagent. The boryl group is then transferred to the palladium center, displacing the bromide. The choice of a mild base is crucial to prevent premature hydrolysis of the boronate ester product or side reactions.[1]
- **Reductive Elimination:** The aryl group and the boryl group are eliminated from the palladium center, forming the C-B bond of the desired pinacol boronate ester and regenerating the Pd(0) catalyst.

This boronate ester is generally stable enough for purification by column chromatography and can be hydrolyzed to the boronic acid in a subsequent step or used directly in Suzuki-Miyaura couplings.[8]



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Caption: Catalytic cycle of the Miyaura Borylation reaction.

Experimental Protocol: Miyaura Borylation

Materials and Equipment:

- Schlenk tube or sealable reaction vial
- Inert atmosphere (Nitrogen or Argon)
- Degassed solvents (e.g., Dioxane, Toluene, or DMF)
- 2-Bromo-1-methoxy-3-vinylbenzene
- Bis(pinacolato)diboron (B₂pin₂)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
- Phosphine ligand (e.g., dppf, SPhos, XPhos)
- Base (e.g., Potassium acetate - KOAc)
- Silica gel for chromatography

Step-by-Step Methodology:

- Reaction Setup:
 - To a Schlenk tube, add 2-bromo-1-methoxy-3-vinylbenzene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
 - Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, an additional ligand.
 - Evacuate the tube and backfill with an inert gas (repeat 3x).
 - Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
- Reaction Execution:
 - Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
 - Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
- Workup and Purification:
 - Cool the reaction mixture to room temperature and dilute with ethyl acetate or diethyl ether.
 - Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
 - Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the solvent under reduced pressure.
 - Purify the crude product (the pinacol boronate ester) by flash column chromatography on silica gel.
- Hydrolysis (Optional):

- The purified pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like THF or acetone, or by transesterification with another diol.

Advantages and Trustworthiness Considerations

The Miyaura borylation is highly reliable and reproducible due to its tolerance of a wide array of functional groups, including esters, ketones, and nitriles, which are incompatible with the Grignard route.^[1] This self-validating system avoids the need for protecting groups, often leading to higher overall yields and a more streamlined process. The primary considerations are the cost of the palladium catalyst and the need to ensure its complete removal from the final product, which is critical in pharmaceutical applications.

| Parameter | Specification | Rationale |
|-------------------|--|---|
| Starting Material | 2-Bromo-1-methoxy-3-vinylbenzene | Provides the correct scaffold for borylation. |
| Reagents | B ₂ (pin) ₂ , Pd(dppf)Cl ₂ , KOAc | Standard, well-documented Miyaura conditions. ^[11] |
| Solvent | Degassed 1,4-Dioxane | A common, effective solvent for this coupling. |
| Temperature | 80-100 °C | Standard temperature for Miyaura borylations. |
| Yield (Expected) | 70-90% (for the ester) | Typically high-yielding reaction. |

Comparative Analysis of Synthesis Routes

| Feature | Grignard Reagent Pathway | Miyaura Borylation Pathway |
|----------------------------|---|---|
| Functional Group Tolerance | Low (incompatible with protic/electrophilic groups) | High (tolerates most functional groups)[1] |
| Reaction Conditions | Cryogenic temperatures (-78 °C) required | Mild heating (80-100 °C) |
| Sensitivity | Highly sensitive to moisture and air | Requires inert atmosphere but less sensitive |
| Reagent Cost | Low (Mg is inexpensive) | High (Pd catalyst and diboron reagent are costly) |
| Scalability | Can be challenging due to exotherms and heterogeneity | Generally more scalable and reproducible[12] |
| Workup/Purification | Often simple precipitation/trituration | Requires chromatography to purify the ester |
| Waste Products | Magnesium salts | Palladium and boron-containing byproducts |

Conclusion: A Scientist's Perspective

Both the Grignard and Miyaura borylation pathways represent viable and robust methods for the synthesis of **2-methoxy-6-vinylphenylboronic acid**. The choice between them is a strategic one, dictated by the specific constraints of the research or development program.

- For exploratory, small-scale synthesis where cost is a primary driver and the starting material is simple, the Grignard pathway is an excellent choice.
- For complex molecule synthesis, process development, and scale-up applications where reliability, functional group tolerance, and yield are paramount, the Miyaura borylation is the superior and more modern approach.[12]

This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this valuable chemical intermediate, enabling further innovation in drug development and materials science.

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